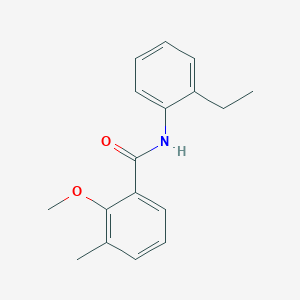![molecular formula C20H23FN2O B244020 N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)
N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
AEB071 is a selective inhibitor of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide activity. N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 binds to the regulatory domain of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
AEB071 has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. AEB071 has also been found to be effective in treating multiple sclerosis and psoriasis in animal models. In addition, AEB071 has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AEB071 has several advantages for lab experiments. It is a selective inhibitor of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide activity, making it a valuable tool for studying the role of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide in various cellular processes. AEB071 is also a potent inhibitor, allowing for the use of lower concentrations in experiments. However, AEB071 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of AEB071. One potential direction is the development of new and more efficient synthesis methods to increase the yield of AEB071. Another direction is the study of AEB071 in combination with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of AEB071 and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of AEB071 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 1-(1-adamantyl) ethylamine, which is then reacted with 4-cyano-2-fluorobenzoyl chloride to yield AEB071. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
AEB071 has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various diseases, including autoimmune disorders, cancer, and inflammatory diseases. AEB071 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to be effective in treating multiple sclerosis and psoriasis in animal models.
Eigenschaften
Molekularformel |
C20H23FN2O |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C20H23FN2O/c1-12(20-8-14-4-15(9-20)6-16(5-14)10-20)23-19(24)17-3-2-13(11-22)7-18(17)21/h2-3,7,12,14-16H,4-6,8-10H2,1H3,(H,23,24) |
InChI-Schlüssel |
PLZNNLMSWVBYEI-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=C(C=C4)C#N)F |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=C(C=C4)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243937.png)
![2-(4-chlorophenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243940.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243942.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243957.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)